molecular formula C9H16BrN3 B1328245 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine CAS No. 1170132-58-7

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine

Cat. No.: B1328245
CAS No.: 1170132-58-7
M. Wt: 246.15 g/mol
InChI Key: LKVMCOCERDLAHY-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.

  • Alkylation: : The brominated pyrazole is then subjected to alkylation with 2-chloroethyl-N,N-dimethylamine. This step involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
  • N-[2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
  • N-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine

Uniqueness

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The bromine substituent can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems and materials science.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVMCOCERDLAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649269
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170132-58-7
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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